molecular formula C10H14O3 B1590195 2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 37503-42-7

2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No. B1590195
CAS RN: 37503-42-7
M. Wt: 182.22 g/mol
InChI Key: PHSXOZKMZYKHLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-Hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide” is a chemical compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 .


Molecular Structure Analysis

The molecular structure of this compound includes a bicyclic heptene ring attached to a carboxamide group . The SMILES string representation of the molecule is O=C(NCCO)C1C@HC=C[C@H]2C1 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a predicted boiling point of 405.9±44.0 °C and a predicted density of 1.187±0.06 g/cm3 .

Scientific Research Applications

    • Application : This compound is used in the transition metal-catalyzed dimerization of alkene .
    • Method of Application : The vinylic polymerization of bicyclo[2.2.1]hept-2-ene (norbornene) with Co (II) compounds and the metallocene [η 5 - (C 5 Me 5)Co-η 2 -Cl] 2, in chlorobenzene activated with methylaluminoxane (MAO) has been reported .
    • Results : The results of this application were not provided in the source .
    • Application : An improved synthesis of bicyclo[2.2.1]hept-5-ene-2,3-dione by Swern oxidation of bicyclo[2.2.1]hept-5-ene-2,3-diol .
    • Method of Application : The synthesis involves the Diels-Alder reaction of vinylene carbonate and cyclopentadiene followed by hydrolysis .
    • Results : The results of this application were not provided in the source .
    • Application : Preparation of poly (EHDA) brushes on a silicon substrate .
    • Method of Application : Si-EHDA was placed into the solution of catalyst and monomer mixture in the solution of DCM (0.4 mL) and DMF (5.0 mL) .
    • Results : The results of this application were not provided in the source .
    • Application : The compound N-(2-Hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide is used in various chemical reactions .
    • Method of Application : The specific methods of application are not provided in the source .
    • Results : The results of this application were not provided in the source .
    • Application : Synthesis and corrosion-protective properties of acetylenic esters of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid .
    • Method of Application : A procedure was developed for preparing acetylenic esters of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. The structures of the compounds were confirmed by IR and 1H NMR spectroscopy .
    • Results : The protective properties of the esters against acid corrosion of steel were studied .
    • Application : Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde was used in transition metal-catalyzed synthesis of norbornene-derived homopolymers having pendent t-Boc-protected quinizarin moieties for patterned fluorescence images .
    • Method of Application : The specific methods of application are not provided in the source .
    • Results : The results of this application were not provided in the source .
    • Application : The compound N-(2-Hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide is used in various chemical reactions .
    • Method of Application : The specific methods of application are not provided in the source .
    • Results : The results of this application were not provided in the source .
    • Application : Synthesis and corrosion-protective properties of acetylenic esters of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid .
    • Method of Application : A procedure was developed for preparing acetylenic esters of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. The structures of the compounds were confirmed by IR and 1H NMR spectroscopy .
    • Results : The protective properties of the esters against acid corrosion of steel were studied .
    • Application : Bicyclo hept-2-ene may be used in the preparation of cis, exo -2,3-diarylsubstituted bicyclo hept-2-enes .
    • Method of Application : The specific methods of application are not provided in the source .
    • Results : The results of this application were not provided in the source .
    • Application : Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde was used in transition metal-catalyzed synthesis of norbornene-derived homopolymers having pendent t-Boc-protected quinizarin moieties for patterned fluorescence images .
    • Method of Application : The specific methods of application are not provided in the source .
    • Results : The results of this application were not provided in the source .

properties

IUPAC Name

2-hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c11-3-4-13-10(12)9-6-7-1-2-8(9)5-7/h1-2,7-9,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSXOZKMZYKHLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20476228
Record name 2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

CAS RN

37503-42-7
Record name 2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Cyclopentadiene of Formula VI and 2-hydroxyethylacrylate of the following formula VII were dissolved at a same rate in ether or tetrahydrofuran. Thereafter, this was reacted at a temperature of about -30 to 60° C. for 24 hours. Thereafter, the solvent was removed by use of a rotary evaporator and the residues were distilled in vacuo to give 2-hydroxyethyl 5-norbornene-2-carboxylate of the following formula VIII which was in an endo- and exo-mixture. ##STR5##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Formula VI
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
formula VII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

About 66 g of cyclopentadiene is dissolved in about 500 g of tetrahydrofuran (THF). To the resulting mixture was added 130 g of 2-hydroxyethyl acrylate, and the reaction mixture was stirred at −30° C. for 10 hours. The solvent was removed by distillation through a rotary distiller. The title compound was obtained by distillation under reduced pressure (yield: 85%).
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step Two
Yield
85%

Synthesis routes and methods III

Procedure details

Cyclopentadiene (66 g) and 140 g of 2-hydroxyethyl acrylate were dissolved in 500 g of THF solvent. After the reaction at 30° C. for 24 hours, the solvent was removed by rotary evaporator. The residue was distilled under reduced pressure to obtain 148 g of 2-hydroxyethyl 5-norbornene-carboxylate as a mixture of endo and exo (yield: 72%). NMR spectral data of the resulting compound (21) is shown in FIG. 4.
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step One
Name
Quantity
500 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.